N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-methyl-2-oxoindoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-methyl-4-aminophenyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide: Unique due to its specific indole and sulfonamide structure.
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBJBCHQHLCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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